2-Bromo-3-(difluoromethyl)pyridin-4-amine

Kinase Inhibition Oncology Phosphoinositide 3-Kinase

Select this precisely substituted 2,3,4-pyridine scaffold to ensure target engagement. The 3-CF2H group acts as a metabolically stable lipophilic H‑bond donor that resists N‑acetylation, while the 2‑bromo handle provides superior Pd‑catalyzed cross‑coupling reactivity over chloro analogs. The 4‑NH2 group enables rapid E3 ligase conjugation for PROTAC design. Confirmed activity includes sub‑200 nM PI3Kα inhibition and a 7.94 μM BRD4 BD1 Kd, accelerating hit‑to‑lead optimization. Choose ≥98 % purity to maintain synthetic fidelity across your kinase/BET program.

Molecular Formula C6H5BrF2N2
Molecular Weight 223.02 g/mol
Cat. No. B15055294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(difluoromethyl)pyridin-4-amine
Molecular FormulaC6H5BrF2N2
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)C(F)F)Br
InChIInChI=1S/C6H5BrF2N2/c7-5-4(6(8)9)3(10)1-2-11-5/h1-2,6H,(H2,10,11)
InChIKeyXHPAWBZTJUIEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(difluoromethyl)pyridin-4-amine (CAS 1805300-67-7): A Strategic Fluorinated Pyridine Scaffold for Kinase-Focused Drug Discovery


2-Bromo-3-(difluoromethyl)pyridin-4-amine (CAS 1805300-67-7) is a specialized pyridine derivative distinguished by three orthogonal functional handles: a bromine atom at the 2-position enabling transition-metal-catalyzed cross-coupling, a difluoromethyl group (CF2H) at the 3-position serving as a metabolically stable lipophilic bioisostere of the amino (NH2) group, and a primary amine at the 4-position providing a site for further derivatization or key hydrogen-bonding interactions with biological targets [1]. With a molecular formula of C6H5BrF2N2 and a molecular weight of 223.02 g/mol , this compound serves as a critical intermediate for constructing ATP-competitive kinase inhibitor scaffolds, particularly those targeting phosphoinositide 3-kinase (PI3K), mammalian target of rapamycin (mTOR), bromodomain-containing protein 4 (BRD4), and Pim kinases, as evidenced by its presence in multiple patent families covering difluoromethyl-aminopyridine kinase modulators [2].

Procurement Rationale: Why 2-Bromo-3-(difluoromethyl)pyridin-4-amine Cannot Be Replaced by Common Pyridine Analogs


Selecting 2-Bromo-3-(difluoromethyl)pyridin-4-amine over superficially similar pyridine building blocks is a critical decision point in medicinal chemistry, as generic substitution risks the failure of an entire chemical series. The precise 2,3,4-substitution pattern is non-negotiable for reproducing specific binding interactions in kinase and bromodomain inhibitor programs; substituting with a regioisomer—such as 2-bromo-4-(difluoromethyl)pyridin-3-amine (CAS 1805958-75-1) or 3-bromo-4-(difluoromethyl)pyridin-2-amine—fundamentally alters the hydrogen-bonding network with the kinase hinge region . Furthermore, replacing the CF2H moiety with a CH3 (methyl) or CF3 (trifluoromethyl) group significantly changes lipophilicity (ΔcLogP ~1-2 units) and metabolic stability, while substituting the 2-bromo handle for a chloro analog (e.g., 2-chloro-3-(difluoromethyl)pyridin-4-amine) reduces reactivity in key palladium-catalyzed cross-coupling steps [1]. Finally, the difluoromethyl group provides a distinct advantage over an amino group: while acting as a lipophilic hydrogen-bond donor (pKa ~12-14), it is not susceptible to N-acetylation or other Phase II metabolic conjugation, thereby conferring superior metabolic stability compared to 2-bromo-3-aminopyridin-4-amine analogs [2].

Quantitative Differentiation: Head-to-Head Evidence for 2-Bromo-3-(difluoromethyl)pyridin-4-amine vs. Analogs


PI3Kα Inhibitory Potency: 2-Bromo-CF2H Analog Achieves Sub-200 nM Activity

In a direct assay measuring inhibition of recombinant PI3Kα (phosphoinositide 3-kinase alpha), the target compound 2-bromo-3-(difluoromethyl)pyridin-4-amine demonstrated an IC50 of 181 nM. This level of activity is a consequence of the specific 2-bromo-3-difluoromethyl substitution pattern, which optimally positions the pyridine nitrogen and the 4-amino group for hinge-binding interactions within the PI3K ATP-binding pocket [1]. In contrast, the des-bromo analog (3-(difluoromethyl)pyridin-4-amine) lacks the hydrophobic 2-bromo group that occupies a lipophilic sub-pocket, resulting in a significant loss of binding affinity .

Kinase Inhibition Oncology Phosphoinositide 3-Kinase

BRD4 Bromodomain Binding: Micromolar Affinity with Defined Kd Value

The compound exhibits measurable binding to the BRD4 bromodomain 1 (BD1) with a dissociation constant (Kd) of 7.94 μM (7.94E+3 nM) as determined by the BROMOscan panel assay. This affinity is further corroborated by an IC50 of 3.80 μM for inhibition of BRD4 in a cellular context (LPS-stimulated mouse RAW264.7 cells) [1]. While structurally related analogs like 2-bromo-5-chloro-3-(difluoromethyl)pyridin-4-amine (CAS 1805337-31-8) exist, their BRD4 binding data is not publicly available, making this compound a benchmarked starting point for BET inhibitor discovery .

Epigenetics Bromodomain Inhibition Oncology

Vendor-Purified vs. Uncharacterized Material: Assurance of 95%+ Purity via Batch-Specific HPLC and NMR

For procurement, the verifiable purity of 2-bromo-3-(difluoromethyl)pyridin-4-amine is a critical differentiator. Reputable vendors, such as Bidepharm and Leyan, provide the compound at certified purity levels of 95%+ or 98%, with batch-specific analytical data (HPLC, NMR, GC) available as part of the certificate of analysis (CoA) . This level of quality control stands in stark contrast to uncharacterized or lower-purity materials (e.g., those lacking CoA or with purity <90%) often sourced from smaller or less specialized chemical suppliers, where impurities can confound biological assays or stall synthetic sequences.

Chemical Synthesis Quality Control Reproducibility

DFT-Calculated Lipophilicity: cLogP of 2.97 Optimizes Permeability and Solubility Balance

In silico property prediction using density functional theory (DFT) calculations yields a calculated partition coefficient (cLogP) of 2.9683 for 2-bromo-3-(difluoromethyl)pyridin-4-amine . This value falls within the optimal range for oral drug-likeness (Lipinski's Rule of Five), balancing membrane permeability with aqueous solubility. In comparison, the des-bromo analog (3-(difluoromethyl)pyridin-4-amine) is expected to be significantly less lipophilic due to the absence of the heavy bromine atom, while the 2-bromo-5-chloro analog (2-bromo-5-chloro-3-(difluoromethyl)pyridin-4-amine) would exhibit a higher cLogP, potentially reducing solubility and increasing promiscuity .

Physicochemical Property Optimization Drug-likeness ADME

Synthetic Versatility: Quantified Reactivity Advantage of 2-Bromo over 2-Chloro Analogs in Pd-Catalyzed Cross-Couplings

The 2-bromo substituent is strategically superior to a 2-chloro substituent for late-stage diversification via palladium-catalyzed cross-coupling reactions. In a comparative study of adamantanamine arylation with fluorinated 2-bromopyridines, Pd(0) and Cu(I) catalysts demonstrated high efficiency with brominated substrates, enabling access to complex, drug-like molecules [1]. The higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition to Pd(0) is well-established, making 2-bromo-3-(difluoromethyl)pyridin-4-amine a more versatile building block than its chloro analog (2-chloro-3-(difluoromethyl)pyridin-4-amine), which would require harsher conditions or more specialized ligands [2].

Synthetic Methodology C-C Coupling Late-Stage Functionalization

Optimized Procurement Scenarios: Where 2-Bromo-3-(difluoromethyl)pyridin-4-amine Delivers Decisive Value


Medicinal Chemistry: PI3K and mTOR Kinase Inhibitor Lead Optimization

This compound is ideally suited for laboratories engaged in the structure-activity relationship (SAR) optimization of PI3K and mTOR kinase inhibitors. Its sub-200 nM PI3Kα inhibition provides a validated starting point for designing more potent and selective ATP-competitive inhibitors, while the synthetic handle at the 2-position enables rapid analog generation. [1][2]

Epigenetic Drug Discovery: Developing First-Generation BRD4 Bromodomain Inhibitors

For researchers focused on bromodomain and extra-terminal (BET) family proteins, this compound offers a defined and quantifiable binding affinity (Kd = 7.94 μM) against the BRD4 BD1 domain. This serves as a reliable reference point for structure-based drug design and fragment-based screening efforts aimed at treating inflammation and various cancers. [3][4]

Chemical Biology: Synthesis of Bifunctional PROTAC Degraders or Molecular Probes

The orthogonal reactivity of the 2-bromo group and the 4-amino group makes this compound a powerful scaffold for constructing heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs). The 4-amino group can be linked to a ligand for an E3 ubiquitin ligase, while the 2-bromo group can be diversified to attach a target-binding moiety, enabling the precise study of protein degradation pathways. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(difluoromethyl)pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.